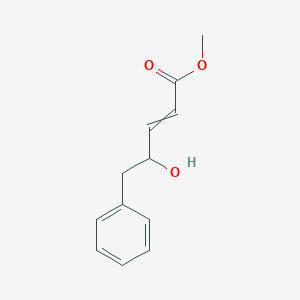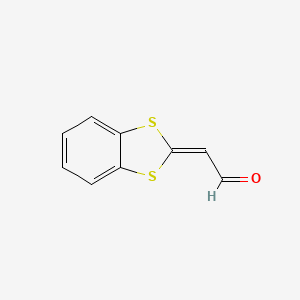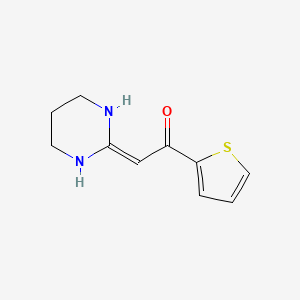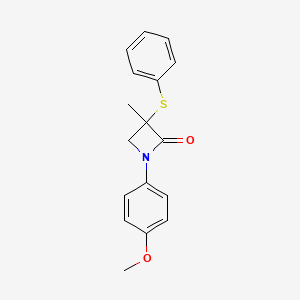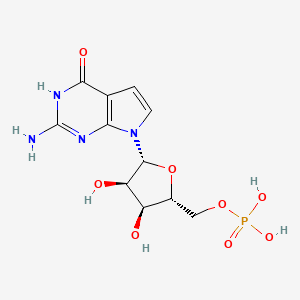
Tetra-tert-butyldisilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-tert-butyldisilene is a unique organosilicon compound characterized by the presence of two silicon atoms bonded together with each silicon atom further bonded to two tert-butyl groups. This compound is notable for its stability and reactivity, which are influenced by the steric hindrance provided by the bulky tert-butyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetra-tert-butyldisilene can be synthesized through the reduction of 1,1,2,2-tetra-tert-butyl-1,2-dihalodisilanes using alkali metals or metal naphthalenides . The reaction typically involves the use of sodium or potassium in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Tetra-tert-butyldisilene undergoes various chemical reactions, including:
Oxidation: Reacts with molecular oxygen to form silicon-oxygen compounds.
Reduction: Can be reduced further under specific conditions.
Substitution: Participates in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, acetone.
Substitution: Alkali metals, metal naphthalenides.
Major Products:
Oxidation Products: Silicon-oxygen compounds.
Substitution Products: Various organosilicon compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetra-tert-butyldisilene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetra-tert-butyldisilene involves its interaction with various molecular targets through its silicon-silicon bond. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include oxidation, reduction, and substitution reactions, which are facilitated by the compound’s unique electronic structure .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butylsilylene: Shares similar steric hindrance but differs in its reactivity and stability.
Hexa-tert-butylcyclotrisilane: Another organosilicon compound with similar steric properties but different chemical behavior.
Uniqueness: Tetra-tert-butyldisilene is unique due to its silicon-silicon bond and the significant steric hindrance provided by the tert-butyl groups. This combination results in distinct reactivity patterns and stability compared to other organosilicon compounds .
Eigenschaften
CAS-Nummer |
86766-29-2 |
|---|---|
Molekularformel |
C16H36Si2 |
Molekulargewicht |
284.63 g/mol |
IUPAC-Name |
ditert-butyl(ditert-butylsilylidene)silane |
InChI |
InChI=1S/C16H36Si2/c1-13(2,3)17(14(4,5)6)18(15(7,8)9)16(10,11)12/h1-12H3 |
InChI-Schlüssel |
CGGFJKSATOKBRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](=[Si](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
